molecular formula C23H33N5O2 B2727325 1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(2-methoxyphenyl)urea CAS No. 1172972-78-9

1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2727325
CAS No.: 1172972-78-9
M. Wt: 411.55
InChI Key: BRVGMJBPIUTAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(2-methoxyphenyl)urea is a urea derivative characterized by a complex substitution pattern. Its structure includes a dimethylamino group on the phenyl ring, a 4-methylpiperazine moiety, and a 2-methoxyphenyl group attached to the urea core (CAS: 1172777-35-3) .

Properties

IUPAC Name

1-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O2/c1-26(2)19-11-9-18(10-12-19)21(28-15-13-27(3)14-16-28)17-24-23(29)25-20-7-5-6-8-22(20)30-4/h5-12,21H,13-17H2,1-4H3,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVGMJBPIUTAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)NC2=CC=CC=C2OC)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(2-methoxyphenyl)urea, often referred to as DMAPMPU, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24H35N5O2
  • Molecular Weight : 425.577 g/mol
  • Structural Features :
    • Dimethylamino group, known for enhancing pharmacological activity.
    • Piperazine ring, frequently associated with anticancer effects.
    • Urea linkage contributing to its interaction with biological targets.

Antitumor Activity

DMAPMPU has shown promising results as an antitumor agent . Preliminary studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines. The presence of the piperazine moiety is particularly noted for its role in enhancing anticancer properties.

Cell Line Inhibition (%) Reference
A549 (Lung Cancer)71.8
NCI-H460 (Lung Cancer)66.12
ACHN (Renal Cancer)66.02
RFX 393 (Renal Cancer)84.17

The growth inhibition percentages indicate a robust potential for DMAPMPU in targeting cancer cells effectively.

The mechanism of action for DMAPMPU involves its interaction with specific molecular targets within the cell. Research suggests that it may bind to enzymes or receptors, altering their activity and leading to various biological effects. Notably, compounds with similar structures have been shown to inhibit pathways involved in cell proliferation and survival:

  • Enzyme Inhibition : DMAPMPU may inhibit certain kinases involved in cancer progression, similar to other piperazine-containing compounds.
  • Cell Cycle Arrest : Studies have indicated that treatment with DMAPMPU leads to significant arrest in the G0–G1 phase of the cell cycle, promoting apoptosis in cancer cells.

Study 1: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of DMAPMPU on various cancer cell lines. The compound demonstrated significant inhibitory effects on renal carcinoma cell lines, with IC50 values indicating potent activity:

Compound IC50 (µM) Cell Line
DMAPMPU11.70RFX 393
Reference Compound19.92RFX 393

The results showed that DMAPMPU was more effective than the reference compound, highlighting its potential as a therapeutic agent .

Study 2: Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of DMAPMPU to various targets involved in cancer signaling pathways. The findings suggest that DMAPMPU adopts binding modes similar to known inhibitors, indicating a potential for developing targeted therapies .

Comparison with Similar Compounds

Key Observations:

  • Substituent Diversity: The target compound’s 4-methylpiperazine group distinguishes it from analogs with morpholino (M64) or pyrrole-carbonyl (Compound 7) moieties. Piperazine derivatives often enhance solubility and bioavailability in drug design .
  • Electron-Donating Groups: The 2-methoxyphenyl group in the target compound and Compound 7 may improve metabolic stability compared to non-substituted aryl groups .
  • Synthetic Efficiency : Compound 7 achieved a 72% yield via a one-step synthesis using triphosgene and 4-methoxyaniline , whereas M64’s synthesis prioritized purity for biological evaluation .

Pharmacological Implications

While direct bioactivity data for the target compound are absent, insights can be drawn from structurally related compounds:

  • Kinase Modulation: M64, a urea derivative with a trifluoromethyl group, demonstrated potent focal adhesion kinase (FAK) activation, suggesting that electron-withdrawing groups (e.g., trifluoromethyl) may enhance kinase binding . The target compound’s dimethylamino and methoxy groups, which are electron-donating, might instead favor interactions with hydrophobic kinase pockets.
  • Antimicrobial Potential: Urea derivatives with imidazole substituents (e.g., ) exhibit antimicrobial activity, implying that the target compound’s 4-methylpiperazine group could similarly engage in targeting microbial enzymes.

Physicochemical Properties

  • Solubility: The 4-methylpiperazine group in the target compound likely improves water solubility compared to morpholino (M64) or pyrrole-carbonyl (Compound 7) analogs, as piperazines are known to enhance aqueous solubility in drug candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.